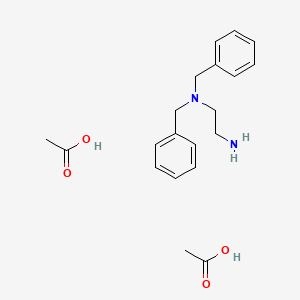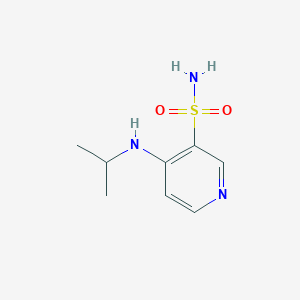![molecular formula C10H10O5 B8422151 Methyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B8422151.png)
Methyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate
描述
Methyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate is an organic compound with the molecular formula C10H10O5 It is a derivative of 1,3-benzodioxole, a heterocyclic compound containing a methylenedioxy functional group
准备方法
Synthetic Routes and Reaction Conditions
Methyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate can be synthesized through several methods. One common approach involves the esterification of 3,4,5-trihydroxybenzoic acid with methanol in the presence of sulfuric acid as a catalyst. The resulting 3,4,5-trihydroxybenzoic acid methyl ester is then methylated using dimethyl sulfate to produce 3-methoxy-4,5-dihydroxybenzoic acid methyl ester. This intermediate is then condensed with diiodomethane under basic conditions to form 5-methoxy-3,4-methylenedioxybenzoic acid methyl ester .
Industrial Production Methods
Industrial production methods for methyl 6-methoxy-1,3-benzodioxole-5-carboxylate typically involve large-scale esterification and methylation reactions, followed by purification steps such as recrystallization and chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
Methyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups.
科学研究应用
Methyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of methyl 6-methoxy-1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase and modulating microtubule assembly . The compound’s methylenedioxy functional group plays a crucial role in its biological activity by interacting with cellular proteins and enzymes.
相似化合物的比较
Similar Compounds
1,3-Benzodioxole: A parent compound with a similar methylenedioxy functional group.
6-Methoxy-1,3-benzodioxole-5-carbaldehyde: A related compound with an aldehyde group instead of an ester group.
1,3-Benzodioxole-5-carboxylic acid: A compound with a carboxylic acid group instead of an ester group.
Uniqueness
Methyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its methoxy and methylenedioxy groups contribute to its stability and potential for diverse applications in scientific research and industry.
属性
分子式 |
C10H10O5 |
|---|---|
分子量 |
210.18 g/mol |
IUPAC 名称 |
methyl 6-methoxy-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C10H10O5/c1-12-7-4-9-8(14-5-15-9)3-6(7)10(11)13-2/h3-4H,5H2,1-2H3 |
InChI 键 |
AYYHDZNQIFHHAR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1C(=O)OC)OCO2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Bromobenzyl)amino]pyridine-4-carboxylic acid](/img/structure/B8422086.png)










![[4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetic acid ethyl ester](/img/structure/B8422160.png)

